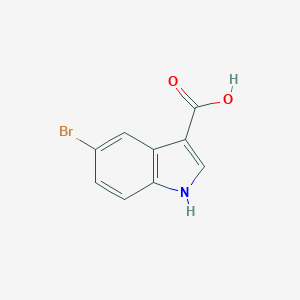

5-bromo-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Curvulin-Säure kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Isolierung der Verbindung aus Flüssigkulturen des phytopathogenen Pilzes Nimbya alternantherae . Der Isolierungsprozess umfasst typischerweise die Extraktion der Verbindung mit organischen Lösungsmitteln, gefolgt von der Reinigung durch chromatographische Techniken.

Industrielle Produktionsverfahren: Die industrielle Produktion von Curvulin-Säure basiert hauptsächlich auf der Fermentation von Pilzkulturen. Die Pilze werden in kontrollierten Umgebungen kultiviert, und die Verbindung wird aus dem Kulturmedium extrahiert. Dieses Verfahren gewährleistet eine konsistente und skalierbare Produktion von Curvulin-Säure .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Curvulin-Säure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden von den in der Verbindung vorhandenen funktionellen Gruppen, wie Hydroxyl- und Carbonylgruppen, beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidation: Curvulin-Säure kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine oder Alkohole, was zur Bildung von Derivaten mit modifizierten biologischen Aktivitäten führt.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Curvulin-Säure, die verbesserte oder veränderte biologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Bromo-1H-indole-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly useful in developing drugs aimed at treating neurological disorders due to its structural similarity to bioactive compounds.

Case Study:

A study highlighted the compound's effectiveness in synthesizing indole derivatives that function as inhibitors for specific enzymes related to neurological pathways. These derivatives have shown promise in preclinical trials targeting conditions such as Alzheimer's disease and depression .

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor binding, which are crucial for understanding various biological pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive | |

| Cyclooxygenase | Non-competitive | |

| Protein Kinase | Mixed |

These studies have provided insights into the mechanisms of action for potential therapeutic agents derived from this compound.

Organic Synthesis

This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules.

Synthesis Example:

The compound can be synthesized through various methods, including refluxing with sodium hydroxide and subsequent acidification, yielding high purity products suitable for further reactions .

Material Science

In material science, this compound contributes to developing new materials, such as polymers and coatings, due to its unique chemical properties.

Application Highlights:

- Polymers: It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Coatings: The compound has been explored for use in coatings that require specific chemical resistance and durability .

Agricultural Chemistry

Research into agricultural applications has identified this compound as a potential component in formulating effective agrochemicals, including pesticides and herbicides.

Case Study:

A recent investigation evaluated its efficacy against specific plant pathogens, demonstrating significant antifungal activity, which could lead to the development of safer agricultural products .

Wirkmechanismus

The mechanism of action of curvulinic acid involves its interaction with various molecular targets and pathways. It inhibits seed germination and root growth by interfering with cellular processes essential for plant development . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Curvulin-Säure weist Ähnlichkeiten mit anderen Pilzmetaboliten wie Curvularin, Helminthosporin und Aflatoxinen auf. Sie ist jedoch in ihren spezifischen biologischen Aktivitäten und strukturellen Merkmalen einzigartig . Ähnliche Verbindungen umfassen:

Curvularin: Ein weiterer Metabolit aus Curvularia-Arten mit unterschiedlichen biologischen Aktivitäten.

Helminthosporin: Bekannt für seine phytotoxischen Eigenschaften.

Aflatoxine: Toxische Metaboliten, die von Aspergillus-Arten produziert werden.

Curvulin-Säure zeichnet sich durch ihre vielfältigen Anwendungen und ihre relativ geringe Toxizität im Vergleich zu einigen anderen Pilzmetaboliten aus .

Biologische Aktivität

5-Bromo-1H-indole-3-carboxylic acid (CAS No. 10406-06-1) is a significant compound in medicinal chemistry, particularly due to its biological activities and applications in synthesizing various pharmacologically active derivatives. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential use in cancer treatment, and its role as a precursor in drug synthesis.

- Molecular Formula : C₉H₆BrNO₂

- Molecular Weight : 240.05 g/mol

- Solubility : Soluble in organic solvents, with varying degrees of permeability across biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. For instance, it has been utilized as an intermediate in the synthesis of indole-based inhibitors that target bacterial cystathionine γ-synthase (bCSE), which is implicated in antibiotic resistance mechanisms in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The inhibition of bCSE enhances the effectiveness of existing antibiotics against resistant strains, making these compounds promising candidates for further development.

Table 1: Antibacterial Efficacy of Indole Derivatives

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| NL1 (derived from 5-Bromo) | Pseudomonas aeruginosa | 20 | |

| NL2 (derived from 5-Bromo) | Escherichia coli | 25 |

Anticancer Properties

The indole scaffold is recognized for its anticancer properties. Derivatives of indole, including those derived from this compound, have shown cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have demonstrated significant activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 1H-indole-3-carboxylate | A549 | 12 | |

| 5-Bromo derivative | MDA-MB-231 | 15 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in metabolic pathways, enhancing the susceptibility of bacteria to antibiotics.

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis in cancer cells through the activation or inhibition of specific kinases.

Case Study 1: Antibiotic Potentiation

A study demonstrated that derivatives synthesized from this compound significantly enhanced the efficacy of standard antibiotics against resistant bacterial strains. The results indicated a reduction in the minimum inhibitory concentration (MIC) when combined with traditional antibiotics, showcasing the potential for developing combination therapies .

Case Study 2: Anticancer Activity

In vitro studies involving cell lines treated with indole derivatives showed a marked decrease in cell viability, suggesting that these compounds can induce apoptosis through caspase activation pathways. These findings support further exploration into their use as anticancer agents .

Eigenschaften

IUPAC Name |

5-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZMBSGNSAHFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426961 | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-06-1 | |

| Record name | 5-Bromo-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.